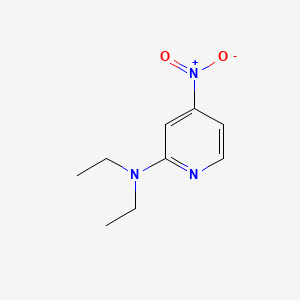
N,N-diethyl-4-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-nitropyridin-2-amine is an organic compound belonging to the class of pyridines It is characterized by the presence of a nitro group at the fourth position and diethylamine substituents at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-nitropyridin-2-amine typically involves the nitration of 2-pyridinamine followed by alkylation. The nitration process introduces the nitro group at the desired position, while the alkylation step involves the introduction of diethyl groups to the nitrogen atom. Common reagents used in these reactions include nitric acid for nitration and diethyl sulfate or diethyl iodide for alkylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of N,N-diethyl-4-amino-2-pyridinamine.
Substitution: Formation of substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-4-nitropyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-diethyl-4-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamine substituents may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyl-4-nitro-2-pyridinamine
- N,N-Diethyl-2-nitro-4-pyridinamine
- N,N-Diethyl-4-amino-2-pyridinamine
Comparison: N,N-diethyl-4-nitropyridin-2-amine is unique due to the specific positioning of the nitro group and the diethylamine substituents. This configuration imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the nitro group at the fourth position may influence its reactivity and interaction with biological targets differently than if the nitro group were at another position.
Eigenschaften
CAS-Nummer |
18614-49-8 |
|---|---|
Molekularformel |
C9H13N3O2 |
Molekulargewicht |
195.222 |
IUPAC-Name |
N,N-diethyl-4-nitropyridin-2-amine |
InChI |
InChI=1S/C9H13N3O2/c1-3-11(4-2)9-7-8(12(13)14)5-6-10-9/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
KBARIYXIDDYBFW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC=CC(=C1)[N+](=O)[O-] |
Synonyme |
Pyridine, 2-(diethylamino)-4-nitro- (7CI,8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















